(E)-8-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,2-diazocin-3(2H)-one
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Overview
Description
8-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1,2-diazocin-3-one is a compound that features a trifluoromethyl group attached to a diazocinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor is reacted with a trifluoromethylating agent under controlled conditions . Another approach involves the use of transition metal-catalyzed reactions to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1,2-diazocin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl iodide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1,2-diazocin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1,2-diazocin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and lead to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are used in similar applications.
Trifluoromethyl pyridines: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H9F3N2O |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
(2E)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-diazocin-8-one |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)5-3-1-2-4-6(13)12-11-5/h1-4H2,(H,12,13)/b11-5+ |
InChI Key |
ZFBWLRJEQKWJJQ-VZUCSPMQSA-N |
Isomeric SMILES |
C1CCC(=O)N/N=C(\C1)/C(F)(F)F |
Canonical SMILES |
C1CCC(=O)NN=C(C1)C(F)(F)F |
Origin of Product |
United States |
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